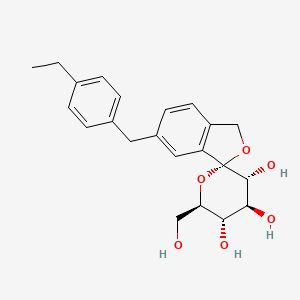
Tofogliflozin
説明
Tofogliflozin (also known as CSG452) is an experimental drug for the treatment of diabetes mellitus . It is being developed by Chugai Pharma in collaboration with Kowa and Sanofi . Tofogliflozin is an inhibitor of subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney .
Synthesis Analysis
Several synthetic strategies have been used for manufacturing SGLT2 inhibitors like Tofogliflozin . A scalable synthesis of Tofogliflozin has been reported, which includes a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .Molecular Structure Analysis
Tofogliflozin has a molecular formula of C22H26O6 . Its molecular weight is 386.44 g/mol .Physical And Chemical Properties Analysis
Tofogliflozin has a chemical formula of C22H26O6 and a molecular weight of 386.44 g/mol . More specific physical and chemical properties may be found in its Certificate of Analysis .科学的研究の応用
Treatment of Type 2 Diabetes Mellitus
Tofogliflozin has been used in trials studying the treatment and prevention of Type 2 Diabetes Mellitus . It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps to control blood sugar levels by helping the kidneys get rid of glucose from your bloodstream.
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
Tofogliflozin has shown efficacy in treating Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) . In a study conducted at Kyushu University Hospital, Tofogliflozin was used to treat 18 patients with MAFLD. The study evaluated glucose metabolism, insulin resistance, liver injury, hepatic steatosis, and body composition three and six months after drug initiation . The results showed that Tofogliflozin could improve liver injury in patients with MAFLD by improving glucose metabolism and insulin resistance without causing muscle loss .
Reduction of Liver Enzymes
A trial including 114 subjects compared Tofogliflozin 20 mg and placebo 20 mg. Significant reductions in ALT levels (− 7.7 ± 12.37 IU/mL), (− 0.4 ± 10.95 IU/mL) and AST levels (− 3.2 ± 8.23 IU/mL), (0.1 ± 8.85 IU/mL) were observed in Tofogliflozin and placebo groups, respectively, after 24 weeks of treatment . This suggests that Tofogliflozin may have a beneficial effect on liver health.
Atherosclerosis Progression
A study aimed to assess the long-term effects of Tofogliflozin on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes lacking an apparent history of cardiovascular disease . The study found that Tofogliflozin was not associated with improved inhibition of carotid wall thickening but exerted long-term positive effects on various cardiovascular risk factors and baPWV while showing a good safety profile .
Improvement of Cardiovascular Risk Factors
In the same study mentioned above, Tofogliflozin significantly improved the hemoglobin A1c and high-density lipoprotein cholesterol levels, body mass index, abdominal circumference, and systolic blood pressure compared to the conventional treatment group . This suggests that Tofogliflozin may have a beneficial effect on cardiovascular health.
Safety Profile
The safety profile of Tofogliflozin has been studied extensively. The frequencies of total and serious adverse events did not vary significantly between the groups in the study mentioned above . This suggests that Tofogliflozin is generally well-tolerated.
作用機序
Target of Action
Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .
Mode of Action
Tofogliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, Tofogliflozin suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making Tofogliflozin effective at any stage of Type 2 Diabetes Mellitus (T2DM) .
Biochemical Pathways
The inhibition of SGLT2 by Tofogliflozin affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, Tofogliflozin may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .
Pharmacokinetics
Tofogliflozin is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of Tofogliflozin is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of Tofogliflozin . Approximately 17.1 to 27.4% of the dose is excreted in urine .
Result of Action
The primary result of Tofogliflozin’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, Tofogliflozin has been associated with reductions in body weight and a low risk of hypoglycemia .
Action Environment
The efficacy and safety of Tofogliflozin can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, Tofogliflozin may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .
Safety and Hazards
Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
特性
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
| Record name | Tofogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tofogliflozin | |
CAS RN |
903565-83-3 | |
| Record name | Tofogliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofogliflozin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofogliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFOGLIFLOZIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



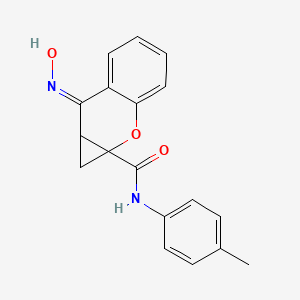



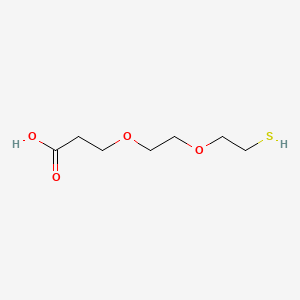
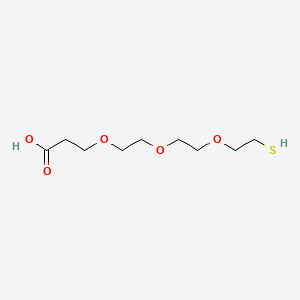
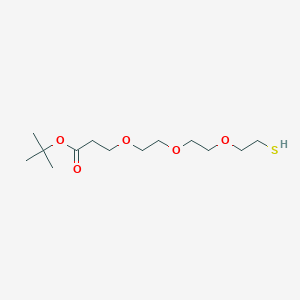
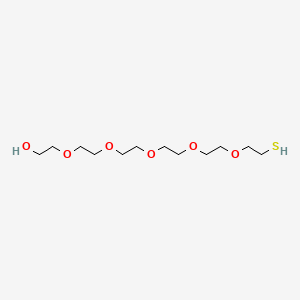
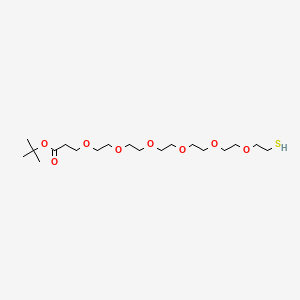

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

